REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1.Cl[P:25](=[O:32])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28].[NH4+].[Cl-]>C1COCC1>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[CH2:13][P:25](=[O:32])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28] |f:4.5|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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CC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
ClP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Control Type
|
UNSPECIFIED
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Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at −45° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −78° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at rt for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×350 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v))
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)CP(OCC)(OCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |